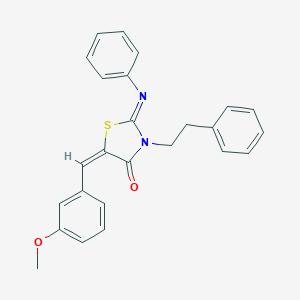
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as MBPT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound has been extensively studied for its pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.
作用機序
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one exerts its pharmacological activities through various mechanisms of action. It inhibits the activation of NF-κB pathway, which is a key mediator of inflammation. 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one also scavenges free radicals and reduces oxidative stress-induced damage. Moreover, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB pathway. 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one also increases the levels of antioxidant enzymes, such as SOD and CAT, and reduces lipid peroxidation. Furthermore, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
実験室実験の利点と制限
The advantages of using 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its potent pharmacological activities, which can be used to study various biological processes. Moreover, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its potential toxicity and limited solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for the study of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. Firstly, more studies are needed to elucidate the molecular mechanisms underlying its pharmacological activities. Secondly, the potential of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one as a therapeutic agent for various diseases, including cancer and inflammation, needs to be explored further. Thirdly, the development of novel 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one derivatives with improved pharmacological properties is an area of interest. Finally, the use of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in combination with other drugs or therapies needs to be investigated to enhance its therapeutic efficacy.
合成法
The synthesis of 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one can be achieved through various methods, including the reaction of 3-methoxybenzaldehyde, 2-phenylethylamine, and thiourea in the presence of acetic acid and ethanol. The product is obtained after recrystallization from ethanol.
科学的研究の応用
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB pathway. Additionally, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been found to possess potent antioxidant activities, which can protect cells from oxidative stress-induced damage. Furthermore, 5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
特性
製品名 |
5-(3-Methoxybenzylidene)-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C25H22N2O2S |
分子量 |
414.5 g/mol |
IUPAC名 |
(5E)-5-[(3-methoxyphenyl)methylidene]-3-(2-phenylethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22N2O2S/c1-29-22-14-8-11-20(17-22)18-23-24(28)27(16-15-19-9-4-2-5-10-19)25(30-23)26-21-12-6-3-7-13-21/h2-14,17-18H,15-16H2,1H3/b23-18+,26-25? |
InChIキー |
QXHWQTXDXQAVEQ-MFIIUBNGSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4 |
SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4 |
正規SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-(3,5-Dibromo-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298507.png)
![(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298508.png)
![Methyl 4-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B298509.png)
![5-(3,5-Dibromo-4-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298510.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298512.png)
![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)
![2-[(4-methoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298516.png)